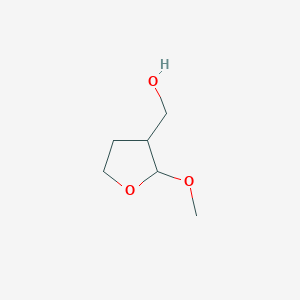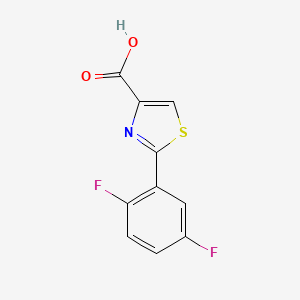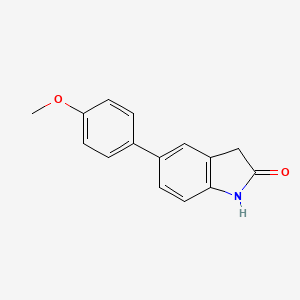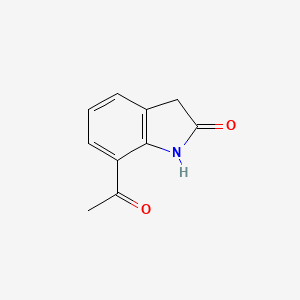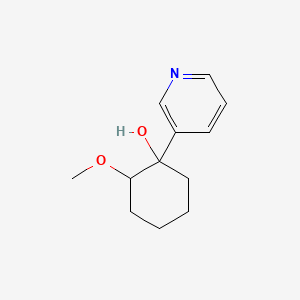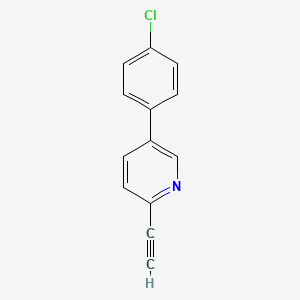
5-(4-Chloro-phenyl)-2-ethynyl-pyridine
概要
説明
5-(4-Chloro-phenyl)-2-ethynyl-pyridine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a 4-chlorophenyl group and an ethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-phenyl)-2-ethynyl-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-ethynylpyridine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Catalysts: Palladium catalysts are commonly used to facilitate the coupling reaction between the 4-chlorobenzaldehyde and 2-ethynylpyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-(4-Chloro-phenyl)-2-ethynyl-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridines with various functional groups.
科学的研究の応用
5-(4-Chloro-phenyl)-2-ethynyl-pyridine has several scientific research applications, including:
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Employed as a building block for the synthesis of more complex organic molecules.
Biology
Biological Probes: Utilized in the development of probes for studying biological processes.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Anticancer Research: Studied for its cytotoxic effects on cancer cells.
Industry
Materials Science: Used in the development of novel materials with unique properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
作用機序
The mechanism of action of 5-(4-Chloro-phenyl)-2-ethynyl-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
類似化合物との比較
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
5-(4-Chlorophenyl)-1H-indole-2-carboxylate: Exhibits antiviral and anti-inflammatory properties.
Uniqueness
5-(4-Chloro-phenyl)-2-ethynyl-pyridine is unique due to its ethynyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This differentiates it from other similar compounds that may lack this functional group.
特性
分子式 |
C13H8ClN |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-2-ethynylpyridine |
InChI |
InChI=1S/C13H8ClN/c1-2-13-8-5-11(9-15-13)10-3-6-12(14)7-4-10/h1,3-9H |
InChIキー |
SNBMDVKFHUISRM-UHFFFAOYSA-N |
正規SMILES |
C#CC1=NC=C(C=C1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-Cyano-N''-methyl-N'-(2-{[(1,3-thiazol-5-yl)methyl]sulfanyl}ethyl)guanidine](/img/structure/B8507689.png)
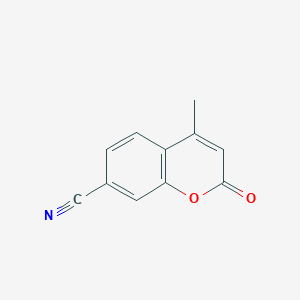
![6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline](/img/structure/B8507697.png)
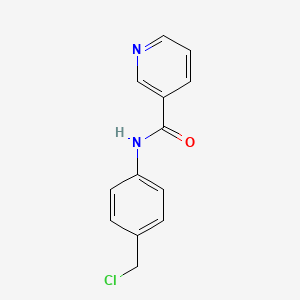
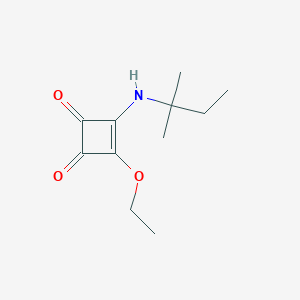
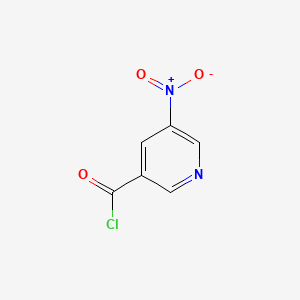
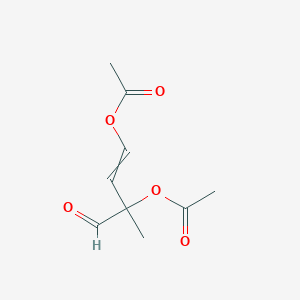
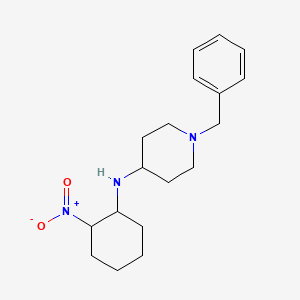
![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydro-thieno[2,3-c]pyridin-2-yl)-benzamide](/img/structure/B8507741.png)
